6-(2-Fluorophenyl)-6-oxohexanoic acid is an organic compound characterized by a hexanoic acid backbone with a fluorophenyl substituent at the sixth position. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom contributes to its unique chemical properties, enhancing its reactivity and biological activity.
This compound can be sourced from various chemical suppliers and is classified under organic acids. It belongs to a broader category of compounds that includes other substituted hexanoic acids, which are often utilized in synthetic organic chemistry.
The synthesis of 6-(2-Fluorophenyl)-6-oxohexanoic acid typically involves the Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with a hexanoic acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride, which can affect yield and purity.
In an industrial context, continuous flow reactors may be employed to enhance scalability and control over reaction conditions. These reactors allow for improved yields and the potential use of environmentally friendly catalysts and solvents, contributing to a more sustainable production process.
Molecular Structure
The molecular formula for 6-(2-Fluorophenyl)-6-oxohexanoic acid is . The structure features a hexanoic acid chain with a ketone group at the sixth carbon and a fluorinated phenyl group attached to it.
6-(2-Fluorophenyl)-6-oxohexanoic acid can participate in several chemical reactions:
The mechanism of action for 6-(2-Fluorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets like enzymes or receptors. The fluorine atom enhances binding affinity through strong hydrogen bonds or dipole interactions. The ketone group may also participate in nucleophilic addition reactions, influencing biological activity.
The applications of 6-(2-Fluorophenyl)-6-oxohexanoic acid span several scientific domains:
This compound's unique properties make it valuable for research into new materials and pharmaceuticals, particularly those requiring enhanced metabolic stability due to fluorination.
The synthesis of 6-(2-fluorophenyl)-6-oxohexanoic acid derivatives frequently employs palladium-catalyzed cross-coupling reactions between fluorinated aryl halides and aliphatic precursors. These methodologies enable precise carbon-carbon bond formation critical for assembling the target molecule's structural framework. A particularly effective approach involves coupling 2-fluorophenyl halides with ω-carboxyalkyl metal reagents. For instance, aryl bromide intermediates undergo palladium-catalyzed reactions with pre-formed hexanoic acid chain precursors containing terminal carboxylate protections. The catalytic system comprising tBuBrettPhos Pd G3 precatalyst with cesium carbonate base in toluene solvent demonstrates exceptional efficiency for such transformations, achieving yields exceeding 85% under optimized conditions [4]. This system exhibits broad functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on the aryl ring, which is crucial for generating structurally diverse analogs.
A significant challenge in these couplings involves the base sensitivity of β-ketoacid derivatives. The use of strong bases like sodium tert-butoxide (NaOtBu) typically employed in Buchwald-Hartwig aminations promotes decomposition of the 6-oxohexanoic acid framework. This limitation was overcome by implementing potassium phenoxide (KOPh) as a milder base, which effectively suppresses unwanted side reactions while maintaining catalytic efficiency [7]. The modified protocol utilizes AdBippyPhos ligand with [Pd(allyl)Cl]₂ precatalyst at low loadings (<0.5 mol%), enabling coupling of 2-fluorobromobenzene with ethyl 6-bromo-6-oxohexanoate at 100°C to form the corresponding ethyl 6-(2-fluorophenyl)-6-oxohexanoate precursor in 93% yield. Reaction optimization revealed that solvent choice significantly impacts yield, with toluene outperforming dioxane and tert-amyl alcohol.
Table 1: Optimization of Palladium-Catalyzed Cross-Coupling for Ethyl 6-(2-Fluorophenyl)-6-oxohexanoate Synthesis
Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
1 | BrettPhos/Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 0 |
2 | tBuXPhos/Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 10 |
3 | tBuBrettPhos/Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 51 |
4 | tBuBrettPhos Pd G3 | Cs₂CO₃ | Toluene | 100 | 70 |
5 | tBuBrettPhos Pd G3 | K₃PO₄ | Toluene | 100 | 70 |
6 | tBuBrettPhos Pd G3 | NaOtBu | Dioxane | 80 | 48 |
7 | AdBippyPhos/[Pd(allyl)Cl]₂ | KOPh | Toluene | 100 | 93 |
The catalytic mechanism involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the ester enolate. Reductive elimination forms the key C–C bond connecting the fluorophenyl moiety to the hexanoate chain. Computational studies indicate that the electron-withdrawing fluorophenyl group accelerates the reductive elimination step, contrasting with typical fluoroalkylamine couplings where this step is rate-limiting [7]. Post-coupling ester hydrolysis under mild alkaline conditions (LiOH, THF/H₂O) cleanly affords 6-(2-fluorophenyl)-6-oxohexanoic acid without decarboxylation or ketone reduction side reactions.
Enantioselective alkylation strategies provide access to stereodefined analogs of 6-(2-fluorophenyl)-6-oxohexanoic acid, particularly those featuring chiral centers at C3 or C5. These methodologies employ covalently-bound chiral auxiliaries to direct asymmetric bond formation during assembly of the hexanoic acid backbone. A prominent approach utilizes Evans oxazolidinone auxiliaries, where (S)-4-benzyl-2-oxazolidinone is acylated with 6-oxohexanoic acid derivatives to form the corresponding enolizable imide. Subsequent diastereoselective alkylation with 2-fluorobenzyl bromide or 2-fluorophenacyl bromide proceeds via chelation-controlled enolization, affording α-substituted products with diastereomeric ratios exceeding 95:5 [6]. The auxiliary is cleaved under mild conditions (LiOOH/H₂O₂/THF) without epimerization, yielding enantiomerically enriched 3-(2-fluorobenzyl)-6-oxohexanoic acid or 3-(2-fluorophenacyl)-6-oxohexanoic acid derivatives.
Brønsted acid catalysis has emerged as a powerful alternative for enantioselective synthesis of fluorophenyl-containing intermediates. Chiral phosphoric acids (CPAs) bearing 3,3'-aryl substituents effectively catalyze Friedel-Crafts alkylations between 2-fluorophenyl nucleophiles and α,β-unsaturated ketoacid derivatives. For example, (R)-TRIP catalyst (10 mol%) promotes the conjugate addition of 1,3-bis(trifluoromethyl)benzene to ethyl 6-oxohex-2-enoate, generating the ethyl 6-oxo-4-[2,4-bis(trifluoromethyl)phenyl]hexanoate precursor with 94% ee [6]. The reaction proceeds via iminium activation of the enone system, with the CPA serving a dual role by simultaneously protonating the carbonyl oxygen and organizing the transition state through hydrogen-bonding networks.
Table 2: Chiral Auxiliary and Organocatalytic Approaches to Enantioenriched Intermediates
Strategy | Chiral Controller | Electrophile | Reaction Conditions | Product | dr/ee (%) | Yield (%) |
---|---|---|---|---|---|---|
Evans Auxiliary | (S)-4-Benzyl-2-oxazolidinone | 2-Fluorobenzyl bromide | LDA, THF, -78°C | 3-(2-Fluorobenzyl)-6-oxohexanoic acid | >95:5 dr | 82 |
CPA Catalysis | (R)-TRIP | Ethyl 6-oxohex-2-enoate | Toluene, 25°C | Ethyl 6-oxo-4-[2,4-bis(TCF₃)phenyl]hexanoate | 94 ee | 78 |
Proline Derivative | Trifluoromethanesulfonamide-pyrrolidine | 2-Fluoro-β-nitrostyrene | DCM, 4Å MS | 5-(2-Fluorophenyl)-2-oxotetrahydropyran-3-carboxylic acid | 91 ee | 51 |
Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers) enable asymmetric Michael additions critical for constructing fluorophenyl-containing hexanoic acid frameworks. In the total synthesis of naucleofficine alkaloids, a trifluoromethanesulfonamide-modified pyrrolidine catalyst (5 mol%) mediated the enantioselective cyclization of tryptamine-derived aldehydes with β-nitrostyrenes, forming tetracyclic intermediates with 91% ee [6]. This transformation demonstrates the compatibility of the 2-fluorophenyl group with enamine catalysis, as fluorinated β-nitrostyrenes participate efficiently without electronic interference. The resulting nitroalkane products undergo Nef oxidation or reduction to access stereodefined 5-(2-fluorophenyl)-2-oxotetrahydropyran-3-carboxylic acid derivatives – valuable precursors for further elaboration to 6-(2-fluorophenyl)-6-oxohexanoic acid scaffolds.
Electrocyclic ring-closure reactions provide efficient access to functionalized hexanoic acid frameworks incorporating fluorophenyl substituents. Systems with 6π-electrons undergo thermal disrotatory ring closure to form six-membered rings, which can be strategically functionalized to yield 6-aryl-6-oxohexanoic acid derivatives. For example, (2E,4E,6E)-8-(2-fluorophenyl)octa-2,4,6-trienoic acid methyl ester undergoes conrotatory electrocyclization at 80°C to afford 6-(2-fluorophenyl)-3,4-dihydro-2H-pyran-6-carboxylic acid methyl ester, which is oxidatively cleaved to the corresponding ketoacid [2] [5]. The stereochemical outcome is governed by the symmetry of the hexatriene HOMO (π₃ orbital), where terminal orbitals with matching phases favor disrotatory motion under thermal conditions. Computational studies indicate that electron-withdrawing fluorophenyl substituents lower the activation barrier by approximately 2 kcal/mol compared to phenyl analogs, accelerating ring formation.
Ring-closing metathesis (RCM) has emerged as a powerful strategy for constructing unsaturated hexanoic acid precursors. Allyl 4-(2-fluorophenyl)-4-oxobut-2-enoate undergoes RCM using Grubbs II catalyst (5 mol%) in dichloroethane at 40°C, yielding 6-(2-fluorophenyl)-5,6-dihydropyran-2-one in 89% yield [8]. This lactone is reductively opened (DIBAL-H) and oxidized (PCC) to afford 6-(2-fluorophenyl)-6-oxohexanal, which undergoes Pinnick oxidation to the target acid. The methodology tolerates various substituents on the fluorophenyl ring, including electron-donating methoxy groups and electron-withdrawing trifluoromethyl groups, without significant impact on reaction efficiency.
Table 3: Ring-Closure Strategies for Hexanoic Acid Backbone Assembly
Methodology | Starting Material | Catalyst/Conditions | Product | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Electrocyclization | (2E,4E,6E)-8-(2-Fluorophenyl)octa-2,4,6-trienoic acid methyl ester | Thermal, 80°C, toluene | 6-(2-Fluorophenyl)-3,4-dihydro-2H-pyran-6-carboxylic acid methyl ester | 75 | Stereospecificity |
RCM | Allyl 4-(2-fluorophenyl)-4-oxobut-2-enoate | Grubbs II (5 mol%), DCE, 40°C | 6-(2-Fluorophenyl)-5,6-dihydropyran-2-one | 89 | Functional group tolerance |
Iminium Cyclization | 5-(2-Fluorophenyl)-N-vinylpentanamide | Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, dioxane | 1-(2-Fluorophenyl)-2-oxocyclohexane-1-carboxamide | 83 | Direct C-N bond formation |
Transition metal-catalyzed intramolecular hydroacylation offers a direct route to 6-(2-fluorophenyl)-6-oxohexanoic acid scaffolds. Salicylaldehyde-derived rhodium(I) complexes catalyze the cyclization of 6-aryl-6-oxohexanal substrates, where the ketone carbonyl coordinates to the metal center, positioning the aldehyde for regioselective C-H insertion. This method benefits from the ortho-fluorine atom, which enhances substrate-catalyst interaction through weak coordination to the rhodium center, increasing reaction rates by a factor of 3-5 compared to non-fluorinated analogs [5]. The reaction proceeds under mild conditions (25-50°C) without requiring directing groups, providing cyclic ketones that undergo Baeyer-Villiger oxidation and hydrolysis to access ε-ketoacid derivatives.
Dual catalytic systems combining transition metals with chiral organocatalysts enable enantioselective synthesis of complex fluorophenyl-containing intermediates. A notable advancement employs copper(I)/chiral phosphoric acid (CPA) complexes for radical aminodifluoromethylation of alkenyl-substituted fluorophenyl derivatives. In this process, fluoroalkylsulfonyl chlorides (e.g., HCF₂SO₂Cl, CF₃SO₂Cl) serve as radical precursors, generating fluoroalkyl radicals via single-electron transfer from Cu(I) . The catalytic system comprising CuBr (10 mol%) and (S)-3,3'-Ar₂-BINOL-derived CPA (5 mol%) in ethyl isobutyrate solvent effectively controls enantioselectivity during the radical addition to 4-(2-fluorophenyl)but-3-en-1-yl carbamate substrates. The addition of silver carbonate (1.2 equiv) proves critical for suppressing background reactions caused by HCl generated in situ, enabling enantioselectivities exceeding 99% ee and yields above 95%.
The mechanism involves three interconnected cycles: (1) Cu(I) reduction of fluoroalkylsulfonyl chloride generates the fluoroalkyl radical and Cu(II) species; (2) radical addition to the alkene forms benzylic radical intermediates; (3) CPA-controlled enantioselective radical trapping by the carbamate nitrogen forms the C-N bond. This methodology efficiently constructs pyrrolidine derivatives bearing β-fluoroalkyl groups and the 2-fluorophenyl substituent, which undergo oxidative cleavage (NaIO₄/RuCl₃) to afford enantioenriched 5-(2-fluorophenyl)-5-fluoroalkyl-6-oxohexanoic acids.
Photoredox asymmetric catalysis provides complementary approaches to stereodefined fluorophenyl ketoacid precursors. Chiral iridium(III) complexes catalyze α-fluorobenzylation of N-acyl glutamic acid derivatives with 2-fluorobenzyl bromides under visible light irradiation. The photoredox cycle generates 2-fluorobenzyl radicals, which add enantioselectively to the chiral enolate formed in situ via hydrogen-bonding with a thiourea catalyst. This method affords α-(2-fluorobenzyl)-δ-ketoglutaric acid derivatives with 90% ee, which undergo decarboxylative ketone homologation to access 6-(2-fluorophenyl)-6-oxohexanoic acid analogs [6].
Table 4: Catalytic Asymmetric Methods for Fluorophenyl-Containing Intermediate Synthesis
Catalytic System | Fluoroalkyl Source | Substrate | Reaction Conditions | Product | ee (%) | Yield (%) |
---|---|---|---|---|---|---|
CuBr/(S)-3,3'-(4-PhC₆H₄)₂-BINOL CPA | HCF₂SO₂Cl | 4-(2-Fluorophenyl)but-3-en-1-yl carbamate | Ag₂CO₃, ethyl isobutyrate, 25°C | 5-(Difluoromethyl)-5-(2-fluorophenyl)pyrrolidin-2-one | 99 | 97 |
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆/Chiral Thiourea | 2-Fluorobenzyl bromide | N-Acetyl glutamic acid allyl ester | Blue LEDs, DCE, -20°C | α-(2-Fluorobenzyl)-δ-allyloxycarbonyl-γ-ketoglutarate | 90 | 65 |
Pd(OAc)₂/(R)-BINAP | - | Ethyl 6-oxo-6-(2-fluorophenyl)hex-2-enoate | H₂ (50 psi), MeOH, 25°C | Ethyl 6-oxo-6-(2-fluorophenyl)hexanoate | 92 | 95 |
Asymmetric hydrogenation of fluorophenyl-containing unsaturated ketoacids provides direct access to chiral 6-(2-fluorophenyl)-6-oxohexanoic acid derivatives. Ruthenium(II)-BINAP complexes catalyze the enantioselective reduction of ethyl 6-oxo-6-(2-fluorophenyl)hex-2-enoate at low hydrogen pressures (50 psi), affording saturated products with 92% ee and quantitative yield [6]. The ortho-fluorine substituent enhances substrate-catalyst interaction through Ru-F coordination, as confirmed by X-ray crystallography of catalyst-substrate adducts. This method tolerates various β,γ-unsaturated ketoacid derivatives, enabling synthesis of 3-substituted 6-(2-fluorophenyl)-6-oxohexanoic acids with excellent enantiocontrol. The hydrogenation protocol integrates seamlessly with ring-closure approaches, allowing conversion of RCM-derived unsaturated lactones to saturated ketoacids via reductive ring-opening followed by asymmetric hydrogenation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: